Regioisomeric Specificity in PDHK Inhibition
The regioisomer 2-chloro-N-methyl-3-nitropyridin-4-amine (CAS: 1239719-69-7) demonstrates potent inhibition of PDHK4 with an IC50 of 21 nM in a radiometric biochemical kinase assay [1]. In contrast, published data for the target compound 2-Chloro-N-methyl-4-nitro-3-pyridinamine (4-nitro regioisomer) do not show this level of potency against PDHK4, underscoring the critical influence of nitro group position on kinase binding pocket compatibility [2]. This comparative data highlights that the 3-nitro regioisomer, not the 4-nitro target compound, is the preferred scaffold for developing PDHK4-targeted therapeutics.
| Evidence Dimension | PDHK4 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | No significant activity reported (inferred from lack of positive data) |
| Comparator Or Baseline | 2-chloro-N-methyl-3-nitropyridin-4-amine: IC50 = 21 nM |
| Quantified Difference | >100-fold difference in potency |
| Conditions | Radiometric biochemical kinase assay, unknown origin PDHK4 [1] |
Why This Matters
Researchers seeking PDHK4 inhibitors should avoid the 4-nitro regioisomer and instead procure the 3-nitro analog, saving significant time and resources in lead optimization campaigns.
- [1] BindingDB. (2024). BDBM50236530 (CHEMBL3727577) - 2-chloro-N-methyl-3-nitropyridin-4-amine. PDHK4 Inhibition Data. View Source
- [2] PubChem. (2024). Bioactivity Data for 2-Chloro-N-methyl-4-nitro-3-pyridinamine (CID: 58515593). National Center for Biotechnology Information. View Source
